molecular formula C17H19N3O3 B2380409 4-{2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 2094514-70-0

4-{2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2380409
CAS No.: 2094514-70-0
M. Wt: 313.357
InChI Key: HDRPBXFLUPBEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that features a benzoxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps:

    Formation of the Benzoxazine Core: The initial step involves the formation of the benzoxazine ring. This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions. This step often involves the reaction of a halogenated benzoxazine intermediate with piperazine.

    Attachment of the Prop-2-yn-1-yl Group: The final step involves the alkylation of the piperazine nitrogen with propargyl bromide under basic conditions to introduce the prop-2-yn-1-yl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazine ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen and the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Hydroxyl derivatives of the benzoxazine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is being investigated for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for further research.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 4-{2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-{2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-2-one: Similar structure but with a different position of the carbonyl group.

    4-{2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-4-one: Another isomer with the carbonyl group at a different position.

Uniqueness

The uniqueness of 4-{2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one lies in its specific structural configuration, which allows for unique interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials.

Properties

IUPAC Name

4-[2-oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-2-7-18-8-10-19(11-9-18)16(21)12-20-14-5-3-4-6-15(14)23-13-17(20)22/h1,3-6H,7-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRPBXFLUPBEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C(=O)CN2C(=O)COC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.